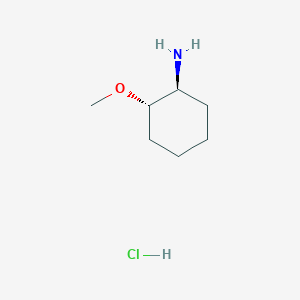

(1S,2S)-2-methoxycyclohexanamine;hydrochloride

Descripción general

Descripción

(1S,2S)-2-Methoxycyclohexanamine;hydrochloride is a chiral amine compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-methoxycyclohexanamine;hydrochloride typically involves the reduction of corresponding ketones or aldehydes followed by amination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These methods are optimized for high yield and purity, often employing catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .

Análisis De Reacciones Químicas

Types of Reactions

(1S,2S)-2-Methoxycyclohexanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include:

Oxidation: Corresponding ketones or aldehydes.

Reduction: Alcohols or other reduced forms.

Substitution: Various substituted amines and derivatives.

Aplicaciones Científicas De Investigación

Drug Development

(1S,2S)-2-Methoxycyclohexanamine; hydrochloride is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its chiral nature allows for the production of enantiomerically pure substances, which are crucial for achieving desired therapeutic effects with minimal side effects. For instance, its derivatives have been explored for their potential in treating neurodegenerative diseases and psychiatric disorders due to their ability to modulate neurotransmitter systems.

Case Study: Neurotransmitter Modulation

Research has indicated that compounds derived from (1S,2S)-2-methoxycyclohexanamine can influence serotonin and dopamine pathways. A study demonstrated that these derivatives exhibited antidepressant-like effects in rodent models, suggesting their potential utility in treating mood disorders .

Synthesis of Pharmaceuticals

The compound serves as a versatile building block in organic synthesis. It can be transformed into various derivatives through standard organic reactions such as alkylation, acylation, and reduction. This versatility makes it a valuable component in the synthesis of complex molecules used in medicinal chemistry.

Example Reactions

- Alkylation: The amine group can undergo alkylation to produce more complex amines.

- Acylation: The introduction of acyl groups can yield compounds with enhanced biological activity.

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of (1S,2S)-2-methoxycyclohexanamine; hydrochloride and its derivatives. In vitro tests demonstrated significant activity against various bacterial strains, indicating its potential as a lead compound for developing new antimicrobial agents .

Case Study: Antimicrobial Evaluation

In a comparative study against common pathogens, derivatives of (1S,2S)-2-methoxycyclohexanamine showed promising results, inhibiting the growth of Gram-positive bacteria effectively .

Industrial Applications

In addition to its pharmaceutical applications, (1S,2S)-2-methoxycyclohexanamine; hydrochloride is also used in the production of specialty chemicals and agrochemicals. Its ability to act as a chiral auxiliary enhances its significance in asymmetric synthesis processes.

Mecanismo De Acción

The mechanism by which (1S,2S)-2-methoxycyclohexanamine;hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into active sites of enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects .

Comparación Con Compuestos Similares

Similar Compounds

(1S,2S)-2-Aminocyclohexanol: Similar in structure but with a hydroxyl group instead of a methoxy group.

(1S,2S)-2-Methoxycyclohexanol: Similar but lacks the amine group.

(1S,2S)-2-Aminocyclohexanone: Similar but with a ketone group instead of a methoxy group

Uniqueness

(1S,2S)-2-Methoxycyclohexanamine;hydrochloride is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and interaction profiles compared to its analogs. This uniqueness makes it valuable in various synthetic and research applications .

Actividad Biológica

(1S,2S)-2-methoxycyclohexanamine; hydrochloride is a compound that has garnered attention for its potential biological activities, particularly as a modulator of muscarinic receptors. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

- Chemical Name: (1S,2S)-2-methoxycyclohexanamine; hydrochloride

- Molecular Formula: CHClN\O

- Molecular Weight: 165.66 g/mol

(1S,2S)-2-methoxycyclohexanamine acts primarily as a positive allosteric modulator of the muscarinic M1 receptor. Muscarinic receptors are G-protein coupled receptors that play crucial roles in various physiological processes, including cognitive functions and autonomic nervous system regulation. The M1 receptor is particularly significant in the context of neurodegenerative diseases such as Alzheimer's disease.

Key Points:

- Muscarinic Receptors: Five distinct subtypes (M1-M5) exist, with M1 being prevalent in the central nervous system.

- Role in Cognitive Function: M1 receptor activation is linked to improved cognitive processing, making it a target for Alzheimer's treatment strategies .

Pharmacological Effects

The biological activity of (1S,2S)-2-methoxycyclohexanamine has been documented through various studies:

- Cognitive Enhancement: Research indicates that compounds acting on the M1 receptor can enhance memory and learning capabilities in animal models .

- Neuroprotective Effects: By modulating M1 receptors, this compound may protect against neuronal degeneration caused by stressors such as oxidative stress .

In Vitro Studies

In vitro studies have demonstrated that (1S,2S)-2-methoxycyclohexanamine exhibits significant binding affinity to the muscarinic M1 receptor:

| Study | Binding Affinity (Ki) | Effect |

|---|---|---|

| Eglen et al. (2001) | Not specified | Cognitive enhancement potential |

| Lazareno et al. (2000) | High affinity | Positive modulation of M1 receptors |

In Vivo Studies

Animal studies have shown promising results regarding the efficacy of this compound in enhancing cognitive function:

- Mouse Models: Administration of (1S,2S)-2-methoxycyclohexanamine demonstrated improved performance in memory tasks compared to control groups .

- Mechanistic Insights: The compound's ability to enhance acetylcholine signaling through M1 modulation suggests potential therapeutic applications for cognitive disorders .

Case Studies

Several case studies have highlighted the clinical relevance of muscarinic receptor modulation:

- Alzheimer's Disease: Patients treated with M1 receptor agonists showed improved cognitive scores on standardized tests .

- Schizophrenia Treatment: Modulation of M1 receptors has been linked to reduced symptoms in schizophrenia patients, indicating a broader therapeutic potential for compounds like (1S,2S)-2-methoxycyclohexanamine .

Propiedades

IUPAC Name |

(1S,2S)-2-methoxycyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-9-7-5-3-2-4-6(7)8;/h6-7H,2-5,8H2,1H3;1H/t6-,7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFYWPFJJXZHMCZ-LEUCUCNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCCC1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CCCC[C@@H]1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.